4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties
Vorbereitungsmethoden
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide typically involves the condensation reaction of 4-fluoro-3-methoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in an equimolar ratio under reflux conditions in a suitable solvent such as ethanol or methanol . The product is then purified through recrystallization.
Analyse Chemischer Reaktionen
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into the corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiosemicarbazide moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. In anticancer applications, the compound may induce apoptosis in cancer cells by activating caspase enzymes and modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluoro-3-methoxyphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives such as:
4-(4-Methoxyphenyl)thiosemicarbazide: Similar structure but lacks the fluoro substituent, which may affect its biological activity.
4-(4-Chlorophenyl)thiosemicarbazide: Contains a chlorine atom instead of a fluorine atom, which can influence its reactivity and potency.
4-(4-Methylphenyl)thiosemicarbazide: The presence of a methyl group instead of a fluoro group can alter its chemical properties and biological effects.
The uniqueness of this compound lies in the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity .
Eigenschaften
Molekularformel |
C8H10FN3OS |
---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
1-amino-3-(4-fluoro-3-methoxyphenyl)thiourea |
InChI |
InChI=1S/C8H10FN3OS/c1-13-7-4-5(2-3-6(7)9)11-8(14)12-10/h2-4H,10H2,1H3,(H2,11,12,14) |
InChI-Schlüssel |
UWYMXTDHGYMYLN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)NC(=S)NN)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.